molecular formula C30H27NO2 B15018296 4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate

4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate

Cat. No.: B15018296
M. Wt: 433.5 g/mol
InChI Key: BPUWDPVSUTWIJW-UHFFFAOYSA-N
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Description

4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate is an organic compound with a complex structure It is characterized by the presence of an imine group (C=N) and an ester group (C=O-O)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate typically involves a multi-step process. One common method includes the condensation of 2,5-dimethylaniline with benzaldehyde to form the imine intermediate. This intermediate is then reacted with 3,3-diphenylpropanoic acid in the presence of a dehydrating agent to form the final ester product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form a nitroso compound.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or alcohols.

Scientific Research Applications

4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include modulation of enzyme activity, disruption of cellular membranes, and interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl acetate
  • 4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl benzoate
  • 4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl butyrate

Uniqueness

4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C30H27NO2

Molecular Weight

433.5 g/mol

IUPAC Name

[4-[(2,5-dimethylphenyl)iminomethyl]phenyl] 3,3-diphenylpropanoate

InChI

InChI=1S/C30H27NO2/c1-22-13-14-23(2)29(19-22)31-21-24-15-17-27(18-16-24)33-30(32)20-28(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-19,21,28H,20H2,1-2H3

InChI Key

BPUWDPVSUTWIJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)OC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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